molecular formula C12H12F2N2OS B6460459 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol CAS No. 2549009-50-7

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol

Cat. No.: B6460459
CAS No.: 2549009-50-7
M. Wt: 270.30 g/mol
InChI Key: ORUQDHMZCJUYEL-UHFFFAOYSA-N
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Description

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol is a compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications

Preparation Methods

The synthesis of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The mixture is then subjected to purification steps to isolate the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound inhibits enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. By inhibiting these enzymes, the compound disrupts the bacterial cell cycle, leading to cell death .

Comparison with Similar Compounds

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol can be compared with other benzothiazole derivatives, such as:

    1,3-Benzothiazole: The parent compound, which lacks the piperidin-3-ol moiety.

    2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

    6-Fluorobenzothiazole: A derivative with a fluorine atom at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-3-ol moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c13-7-4-9(14)11-10(5-7)18-12(15-11)16-3-1-2-8(17)6-16/h4-5,8,17H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUQDHMZCJUYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C=C(C=C3S2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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